molecular formula C7H4Br3Cl B2551518 1-Bromo-3-chloro-5-(dibromomethyl)benzene CAS No. 1881329-87-8

1-Bromo-3-chloro-5-(dibromomethyl)benzene

Cat. No.: B2551518
CAS No.: 1881329-87-8
M. Wt: 363.27
InChI Key: UPNSDOWELMBZLC-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(dibromomethyl)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine, chlorine, and a dibromomethyl group (-CHBr₂). Its molecular formula is C₇H₄Br₃Cl, with a molecular weight of 396.27 g/mol. The compound is synthesized via bromination reactions, often involving intermediates like 1-bromo-3-bromomethyl-5-methylbenzene, as described in a 2021 study where it was isolated alongside other brominated derivatives . The presence of multiple electronegative halogens enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

1-bromo-3-chloro-5-(dibromomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3Cl/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNSDOWELMBZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(dibromomethyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-chloro-5-(dibromomethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(dibromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its bromine and chlorine substituents make it highly reactive towards nucleophiles, facilitating various chemical transformations:

  • Electrophilic Aromatic Substitution: The presence of bromine and chlorine allows for further functionalization through electrophilic substitution reactions.
  • Cross-Coupling Reactions: The dibromomethyl group can participate in cross-coupling reactions, enabling the formation of complex organic molecules.

Table 1: Key Reactions Involving 1-Bromo-3-chloro-5-(dibromomethyl)benzene

Reaction TypeDescriptionExample Product
Electrophilic SubstitutionSubstitution of halogens with other electrophilesVarious substituted benzene derivatives
Cross-CouplingFormation of biaryl compoundsAryl-aryl coupling products
Nucleophilic SubstitutionReaction with nucleophiles to form new compoundsVarious nucleophilic derivatives

Pharmaceutical Research

This compound has potential applications in drug development due to the biological activity associated with brominated compounds. Research indicates that brominated derivatives can exhibit significant anticancer properties.

Case Study: Anticancer Activity
Recent studies have demonstrated that brominated compounds can inhibit key signaling pathways involved in cancer progression. For instance, certain derivatives have shown activity against breast cancer cell lines by targeting the VEGFR-2 pathway.

Table 2: Anticancer Activity of Brominated Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1-Bromo-3-chloro derivativeMCF-75.0VEGFR-2 Inhibition
5-Dibromomethyl derivativeA-5493.2Apoptosis Induction

Material Science

The unique properties of this compound make it valuable in material science applications. Its ability to participate in polymerization reactions allows for the development of new materials with tailored properties.

Applications in Polymer Chemistry
The compound can be used as a monomer or cross-linking agent in the synthesis of polymers, contributing to materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(dibromomethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate enzyme activities and affect cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of trihalogenated benzenes. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes
1-Bromo-3-chloro-5-(dibromomethyl)benzene C₇H₄Br₃Cl 396.27 -Br, -Cl, -CHBr₂ Bromination of methylbenzene derivatives Intermediate for halogenated linkers
1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) C₉H₆BrClF₃O 318.50 -Br, -Cl, -OCH₂CF₃ Alkylation of 3-bromo-5-chlorophenol Inhibitor synthesis for viral proteases
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene C₈H₅Br₂F₃ 335.94 -Br, -CH₂Br, -CF₃ Bromination of trifluoromethylbenzene Agrochemical intermediates
1,3-Dibromo-5-chlorobenzene C₆H₃Br₂Cl 269.26 -Br, -Cl (para positions) Direct halogenation of benzene Cross-coupling reactions
1-Bromo-3-chloro-5-methylbenzene C₇H₆BrCl 205.48 -Br, -Cl, -CH₃ Friedel-Crafts alkylation Precursor for pharmaceuticals

Physicochemical Properties

  • Reactivity : The dibromomethyl group in the target compound is highly reactive toward nucleophilic substitution, whereas trifluoropropoxy or trifluoromethyl substituents (as in S13f or C₈H₅Br₂F₃) impart metabolic stability and lipophilicity, critical for drug design .
  • Thermal Stability : Halogenated benzenes with electron-withdrawing groups (e.g., -CF₃, -CHBr₂) exhibit higher thermal stability compared to alkyl-substituted variants .

Research Findings and Key Differences

Substituent Effects on Reactivity: The dibromomethyl group facilitates radical-mediated reactions, whereas trifluoropropoxy groups enhance electrophilic aromatic substitution due to their electron-withdrawing nature . Methyl or cyclopropylmethoxy substituents (e.g., in DY2G4752) improve solubility in nonpolar solvents, aiding purification .

Biological Activity :

  • Compounds with trifluoropropoxy groups (S13f) show superior inhibitory activity against viral proteases compared to dibromomethyl analogues, likely due to improved hydrophobic interactions .

Synthetic Challenges :

  • Dibromomethyl derivatives require controlled bromination to avoid over-halogenation, whereas trifluoromethyl groups demand anhydrous conditions for Grignard reactions .

Biological Activity

1-Bromo-3-chloro-5-(dibromomethyl)benzene is a halogenated aromatic compound that has garnered attention in chemical biology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and applications in research.

Chemical Structure and Properties

This compound possesses a complex structure characterized by multiple halogen substituents. The presence of bromine and chlorine atoms significantly influences its reactivity and interaction with biological systems. The molecular formula is C9_{9}H6_{6}Br3_{3}Cl, leading to unique electronic properties that can affect its biological interactions.

PropertyValue
Molecular Weight335.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)4.5

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, including proteins and nucleic acids. The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to modifications in enzyme activity or the disruption of cellular signaling pathways. Additionally, the chloro group can participate in halogen bonding, enhancing the compound's interaction with specific biological targets .

Toxicological Studies

Research has indicated that exposure to halogenated compounds like this compound may lead to adverse health effects. In a study involving inhalation exposure, significant increases in the incidence of tumors were observed in male mice treated with similar brominated compounds. These findings suggest that such compounds may have carcinogenic potential under certain conditions .

Table 2: Toxicological Findings from Inhalation Studies

Study TypeExposure Level (ppm)Tumor Incidence (Mice)
Long-term Inhalation25Increased Bronchioloalveolar Adenoma
Long-term Inhalation100Increased Bronchioloalveolar Carcinoma
Long-term Inhalation400Significant weight loss and tumor incidence

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The compound was found to inhibit enzyme activity at micromolar concentrations, indicating its potential as a biochemical probe for studying enzyme mechanisms .

Case Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of this compound on cultured human cells. Results demonstrated that exposure led to increased cell death and DNA damage, correlating with the compound's electrophilic nature and ability to form adducts with cellular macromolecules .

Applications in Research

This compound is utilized as a reagent in synthetic organic chemistry and as a tool for investigating biological processes. Its ability to modify biomolecules makes it valuable for probing enzyme functions and studying cellular signaling pathways.

Table 3: Research Applications

ApplicationDescription
Enzyme Mechanism StudiesUsed as a probe for enzyme inhibition studies
Synthesis of DerivativesServes as an intermediate in organic synthesis
Toxicology ResearchInvestigated for potential carcinogenic effects

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